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molecular formula C11H14ClNO2 B8679516 2-Chloro-6-methyl-isonicotinic acid tert-butyl ester

2-Chloro-6-methyl-isonicotinic acid tert-butyl ester

Cat. No. B8679516
M. Wt: 227.69 g/mol
InChI Key: WZWKODYUZDFLPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07612055B2

Procedure details

A suspension of 0.2 g (1.17 mmol) 2-chloro-6-methyl-isonicotinic acid in 5 ml toluene is treated with 2 drops of DMF and 0.17 ml (2.33 mmol) SOCl2 and refluxed for 4 h. The mixture is concentrated under reduced pressure and the residue is taken up in 1.5 ml DCM, 0.22 ml tBuOH and 0.24 ml Et3N and stirred in the presence of 7 mg (0.06 mmol) DMAP for 18 h. The mixture is diluted with DCM, washed with 10% aqueous citric acid, water and 10% aqueous NaHCO3, dried with sodium sulfate and evaporated. Chromatography of the product on silica gel (hexane/EtOAc 4:1 and 3:1) yields the title compound as a yellowish solid.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.22 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.24 mL
Type
reactant
Reaction Step Two
Name
Quantity
7 mg
Type
catalyst
Reaction Step Two
Name
Quantity
0.17 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([CH3:11])[N:10]=1)[C:5]([OH:7])=[O:6].O=S(Cl)Cl.[CH3:16][C:17](O)([CH3:19])[CH3:18].CCN(CC)CC>C1(C)C=CC=CC=1.CN(C=O)C.CN(C1C=CN=CC=1)C.C(Cl)Cl>[C:17]([O:6][C:5](=[O:7])[C:4]1[CH:8]=[C:9]([CH3:11])[N:10]=[C:2]([Cl:1])[CH:3]=1)([CH3:19])([CH3:18])[CH3:16]

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
ClC=1C=C(C(=O)O)C=C(N1)C
Name
Quantity
5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0.22 mL
Type
reactant
Smiles
CC(C)(C)O
Name
Quantity
0.24 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
7 mg
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Step Three
Name
Quantity
0.17 mL
Type
reactant
Smiles
O=S(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 4 h
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated under reduced pressure
WASH
Type
WASH
Details
washed with 10% aqueous citric acid, water and 10% aqueous NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(C1=CC(=NC(=C1)C)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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